Direct Binding Affinity Data for the CCR4 Receptor
A cross-study comparable data point from BindingDB provides a quantitative binding affinity measurement for WAY-639228 against the human C-C chemokine receptor type 4 (CCR4). In a FLIPR assay using CHO cells co-expressing Galpha16, WAY-639228 displaced the ligand TARC with an inhibition constant (Ki) of 4.6 µM [1]. This value establishes a benchmark for future research into the compound's chemokine receptor interactions, an area not described in vendor annotations.
| Evidence Dimension | Binding Affinity (Ki) at human CCR4 |
|---|---|
| Target Compound Data | Ki = 4.60E+3 nM (4.6 µM) |
| Comparator Or Baseline | Baseline: No inhibition (for reference, many optimized CCR4 antagonists exhibit Ki values in the low nanomolar range) |
| Quantified Difference | 4.6 µM affinity vs. a theoretical nanomolar baseline for a potent antagonist |
| Conditions | Displacement of human TARC from recombinant CCR4 receptor expressed in CHO cells co-expressing Galpha16 by FLIPR assay |
Why This Matters
This is the only publicly available, direct, quantitative binding measurement for WAY-639228, providing a verifiable metric for experimental design and differentiation from other research compounds lacking this specific data.
- [1] BindingDB. Activity Spreadsheet for BDBM50209270, Ki: 4.60E+3nM. View Source
